molecular formula C11H23N3O B15484608 5-Octyl-1,3,5-triazinan-2-one CAS No. 6827-91-4

5-Octyl-1,3,5-triazinan-2-one

Cat. No.: B15484608
CAS No.: 6827-91-4
M. Wt: 213.32 g/mol
InChI Key: LSGYSYGGRZCKHK-UHFFFAOYSA-N
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Description

5-Octyl-1,3,5-triazinan-2-one is a chemical compound supplied as a high-purity reference standard for research and development purposes. It is strictly for professional laboratory use and is labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Compounds based on the 1,3,5-triazinan-2-one scaffold are of significant interest in medicinal chemistry and materials science due to their potential as molecular building blocks . The octyl side chain in its structure may influence its lipophilicity and membrane affinity, which are key parameters in drug discovery for optimizing a compound's absorption and distribution . Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, particularly for developing more complex molecules with potential biological activity. Its structure makes it a candidate for exploring new chemical spaces in the development of agrochemicals, pharmaceuticals, and functional materials. As with all research chemicals, appropriate safety protocols should be followed.

Properties

CAS No.

6827-91-4

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

5-octyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C11H23N3O/c1-2-3-4-5-6-7-8-14-9-12-11(15)13-10-14/h2-10H2,1H3,(H2,12,13,15)

InChI Key

LSGYSYGGRZCKHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CNC(=O)NC1

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Octyl-1,3,5-triazinan-2-one, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is synthesized via cyclocondensation of urea derivatives with formaldehyde and octylamine under basic conditions. Key steps include refluxing in acetonitrile with K₂CO₃ as a catalyst, followed by recrystallization from methanol to enhance purity . To optimize purity, control reaction stoichiometry (1:1 molar ratio of precursors) and employ gradient elution chromatography for post-synthesis purification. Monitor reaction progress using thin-layer chromatography (TLC) to isolate intermediates .

Q. How do the physical properties (e.g., density, boiling point) of this compound influence its handling in laboratory settings?

  • Methodological Answer : With a density of 0.957 g/cm³ and boiling point of 385°C, the compound is a high-boiling liquid requiring reflux setups for reactions. Its low volatility necessitates vacuum distillation for solvent removal. Store under inert gas (N₂/Ar) to prevent oxidation, and use polytetrafluoroethylene (PTFE)-lined caps to avoid adhesion to glassware .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the triazinan-2-one ring structure and octyl chain integration. IR spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and NH bending modes. High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₁H₂₃N₃O). For crystallinity analysis, X-ray diffraction (XRD) is recommended if crystalline forms are obtainable .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer : Contradictions arise from impurities or hydration states. Perform sequential solubility tests in solvents (e.g., ethanol, hexane) using ultra-pure batches (≥99% by HPLC). Analyze solubility trends via Hansen solubility parameters (HSPs) to correlate with solvent polarity. Use dynamic light scattering (DLS) to detect micelle formation in amphiphilic solvents, which may skew results .

Q. What experimental design principles apply to studying the compound’s stability under thermal and oxidative stress?

  • Methodological Answer : Design accelerated stability studies:

  • Thermal : Heat samples at 50–100°C in sealed ampules under air/N₂. Monitor degradation via TGA-DSC and HPLC.
  • Oxidative : Expose to H₂O₂/O₃ and quantify byproducts (e.g., carbonyls) using GC-MS.
    Include control groups with antioxidants (e.g., BHT) to assess stabilization efficacy. Statistical tools like Design of Experiments (DoE) optimize variable interactions .

Q. How does the octyl chain length impact the compound’s reactivity in surface adsorption studies?

  • Methodological Answer : Compare adsorption kinetics on silica vs. polymer surfaces using quartz crystal microbalance (QCM) or atomic force microscopy (AFM). The octyl chain enhances hydrophobicity, favoring non-polar surface interactions. To quantify, measure contact angles and correlate with Langmuir adsorption isotherms. Contrast with shorter-chain analogs (e.g., methyl or butyl derivatives) to isolate chain-length effects .

Q. What strategies mitigate side reactions during functionalization of the triazinan-2-one ring?

  • Methodological Answer : Protect the NH group via tert-butoxycarbonyl (Boc) or acetyl groups before electrophilic substitutions. For nucleophilic attacks, employ low-temperature conditions (−20°C to 0°C) in aprotic solvents (e.g., DMF). Track regioselectivity using computational tools (DFT) to predict reactive sites. Post-functionalization, deprotect under mild acidic conditions (e.g., HCl/dioxane) .

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